- 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer, Medicinal Chemistry Research, 2017, 26(7), 1397-1404
Cas no 97455-65-7 (6-ethoxypyridine-3-carboxylic acid)
6-ethoxypyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Ethoxynicotinic acid
- 2-ETHOXY-5-PYRIDINECARBOXYLIC ACID
- 3-Pyridinecarboxylicacid, 6-ethoxy-
- 6-ethoxy-3-Pyridinecarboxylic acid
- 6-Ethoxy-nicotinic acid
- 6-ethoxypyridine-3-carboxylic acid
- 6-ethoxynicotinic acid(SALTDATA: FREE)
- 6-Ethoxy-3-pyridinecarboxylic acid (ACI)
-
- MDL: MFCD07403514
- Inchi: 1S/C8H9NO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
- InChI Key: RAMUDXNFZBUNHO-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(OCC)=NC=1)O
Computed Properties
- Exact Mass: 167.05800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
Experimental Properties
- PSA: 59.42000
- LogP: 1.17850
6-ethoxypyridine-3-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-ethoxypyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029206562-5g |
6-Ethoxynicotinic acid |
97455-65-7 | 97% | 5g |
$464.60 | 2023-08-31 | |
| Alichem | A029206562-25g |
6-Ethoxynicotinic acid |
97455-65-7 | 97% | 25g |
$969.00 | 2023-08-31 | |
| Fluorochem | 060156-1g |
6-Ethoxy-nicotinic acid |
97455-65-7 | 95% | 1g |
£102.00 | 2022-02-28 | |
| Fluorochem | 060156-2.5g |
6-Ethoxy-nicotinic acid |
97455-65-7 | 95% | 2.5g |
£250.00 | 2022-02-28 | |
| Fluorochem | 060156-5g |
6-Ethoxy-nicotinic acid |
97455-65-7 | 95% | 5g |
£398.00 | 2022-02-28 | |
| Fluorochem | 060156-25g |
6-Ethoxy-nicotinic acid |
97455-65-7 | 95% | 25g |
£1098.00 | 2022-02-28 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S69039-250mg |
6-ethoxynicotinic acid |
97455-65-7 | 98% | 250mg |
¥480.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S69039-1g |
6-ethoxynicotinic acid |
97455-65-7 | 98% | 1g |
¥1150.00 | 2021-09-02 | |
| Chemenu | CM178202-5g |
6-Ethoxy-nicotinic acid |
97455-65-7 | 97% | 5g |
$430 | 2021-08-05 | |
| TRC | E677268-25mg |
6-ethoxynicotinic acid |
97455-65-7 | 25mg |
$ 50.00 | 2022-06-05 |
6-ethoxypyridine-3-carboxylic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
Production Method 2
1.2 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; overnight, 35 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- Preparation of heteroarylchromenylbenzamide derivatives and analogs as voltage-gated sodium channel modulators, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of triazine-oxadiazoles for the treatment of chronic pain, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of N-pyridylalkyl-1-[(hetero)aryl]aminoethanols as animal growth stimulants and antiobesity agents, European Patent Organization, , ,
Production Method 5
- Preparation of nitromethylene derivatives and their intermediates as insecticides, Japan, , ,
Production Method 6
- Nitromethylene derivatives, intermediates, and their preparation as insecticides, European Patent Organization, , ,
6-ethoxypyridine-3-carboxylic acid Raw materials
6-ethoxypyridine-3-carboxylic acid Preparation Products
6-ethoxypyridine-3-carboxylic acid Suppliers
6-ethoxypyridine-3-carboxylic acid Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 6-ethoxypyridine-3-carboxylic acid
Introduction to 6-ethoxypyridine-3-carboxylic acid (CAS No. 97455-65-7) and Its Emerging Applications in Chemical Biology
6-ethoxypyridine-3-carboxylic acid, identified by the chemical identifier CAS No. 97455-65-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This compound belongs to the pyridine derivatives, a class of molecules widely recognized for their role in pharmaceuticals, agrochemicals, and material sciences. The presence of both an ethoxy group and a carboxylic acid moiety in its structure imparts unique reactivity and functionality, making it a valuable scaffold for medicinal chemistry and synthetic applications.
The structure of 6-ethoxypyridine-3-carboxylic acid features a pyridine ring substituted at the 6-position with an ethoxy group and at the 3-position with a carboxylic acid functional group. This arrangement not only enhances its solubility in polar solvents but also allows for further derivatization through various chemical transformations. The compound’s ability to participate in hydrogen bonding, due to the carboxylic acid group, and its capacity to form stable complexes with metal ions, owing to the nitrogen atom in the pyridine ring, make it a promising candidate for drug design and development.
In recent years, 6-ethoxypyridine-3-carboxylic acid has been extensively studied for its potential pharmacological properties. Research has demonstrated that derivatives of this compound exhibit inhibitory effects on various enzymes and receptors, making them attractive candidates for therapeutic intervention. For instance, modifications of the ethoxy group or the carboxylic acid moiety have led to compounds with enhanced binding affinity to target proteins, which is crucial for developing novel drugs with improved efficacy and reduced side effects.
One of the most compelling aspects of 6-ethoxypyridine-3-carboxylic acid is its role as a key intermediate in the synthesis of more complex bioactive molecules. The carboxylic acid group can be easily converted into esters, amides, or other functional derivatives, while the ethoxy group can undergo various transformations such as oxidation or substitution. These chemical manipulations have enabled researchers to explore a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Recent advancements in computational chemistry have further highlighted the significance of 6-ethoxypyridine-3-carboxylic acid as a pharmacophore. Molecular docking studies have revealed that this compound can interact with multiple binding pockets on biological targets, suggesting its potential as a lead compound for drug discovery. Additionally, virtual screening techniques have identified novel derivatives of 6-ethoxypyridine-3-carboxylic acid that exhibit potent activity against emerging drug-resistant pathogens, underscoring its relevance in addressing contemporary healthcare challenges.
The synthesis of 6-ethoxypyridine-3-carboxylic acid has also seen significant improvements, with more efficient and environmentally friendly methods being developed. Catalytic processes that minimize waste and energy consumption have been particularly noteworthy, aligning with global efforts to promote sustainable chemistry. These advancements not only enhance the scalability of producing 6-ethoxypyridine-3-carboxylic acid but also contribute to reducing the environmental footprint of chemical manufacturing.
In conclusion, 6-ethoxypyridine-3-carboxylic acid (CAS No. 97455-65-7) represents a fascinating compound with broad applications in chemical biology and drug development. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new biological functions and synthetic possibilities, the importance of this compound is expected to grow even further, driving innovation in both academic and industrial settings.
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